2,4-Dibrom-6-methylpyridin-3-ol
Übersicht
Beschreibung
2,4-Dibromo-6-methylpyridin-3-ol is a brominated pyridine derivative with the molecular formula C6H5Br2NO. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, a methyl group at position 6, and a hydroxyl group at position 3 on the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-methylpyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and in cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-methylpyridin-3-ol typically involves the bromination of 6-methylpyridin-3-ol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of 2,4-Dibromo-6-methylpyridin-3-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dibromo-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted pyridine derivatives.
- Oxidized products like pyridine ketones or aldehydes.
- Reduced pyridine compounds.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-methylpyridin-3-ol involves its interaction with molecular targets through its functional groups. The bromine atoms and hydroxyl group play a crucial role in its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, undergo redox reactions, and participate in hydrogen bonding, influencing its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dibromo-6-methylpyridine
- 2,4-Dibromo-3-methylpyridine
- 2,4-Dibromo-5-methylpyridin-3-ol
Comparison: 2,4-Dibromo-6-methylpyridin-3-ol is unique due to the presence of both bromine atoms and a hydroxyl group on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that make it valuable in specific chemical reactions and applications.
Biologische Aktivität
2,4-Dibromo-6-methylpyridin-3-ol is a brominated pyridine derivative with significant biological activity. Its structure, characterized by two bromine atoms at positions 2 and 4, a methyl group at position 6, and a hydroxyl group at position 3, contributes to its chemical reactivity and potential therapeutic applications. This article explores its biological properties, including antimicrobial and anticancer activities, and summarizes relevant research findings.
The molecular formula of 2,4-Dibromo-6-methylpyridin-3-ol is C6H5Br2NO. The presence of halogen atoms and a hydroxyl group enhances its reactivity, making it suitable for various chemical reactions such as nucleophilic substitution and oxidation.
Antimicrobial Activity
Research indicates that 2,4-Dibromo-6-methylpyridin-3-ol exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:
Microorganism | Activity Observed | Reference |
---|---|---|
Escherichia coli | Inhibition of growth | |
Staphylococcus aureus | Significant reduction in viability | |
Candida albicans | Antifungal activity |
The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of 2,4-Dibromo-6-methylpyridin-3-ol. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
In a study assessing the effects on human cancer cell lines, the compound demonstrated:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 15 | Growth inhibition |
HeLa (cervical cancer) | 20 | Apoptosis induction |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
The biological activity of 2,4-Dibromo-6-methylpyridin-3-ol is attributed to its ability to form covalent bonds with nucleophiles due to the presence of bromine atoms and the hydroxyl group. This reactivity allows it to interact with various biological targets, influencing cellular processes such as apoptosis and microbial viability.
Applications in Drug Development
Given its diverse biological activities, 2,4-Dibromo-6-methylpyridin-3-ol has potential applications in drug development. It can be utilized as a building block for synthesizing novel therapeutic agents targeting microbial infections and cancer. Its role as an intermediate in organic synthesis further highlights its versatility in medicinal chemistry.
Eigenschaften
IUPAC Name |
2,4-dibromo-6-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-3-2-4(7)5(10)6(8)9-3/h2,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEXQMBXOSVCIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563680 | |
Record name | 2,4-Dibromo-6-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23003-29-4 | |
Record name | 2,4-Dibromo-6-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.